2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole is a complex organic compound that combines the structural features of benzimidazole and indole. These two heterocyclic systems are known for their significant biological activities and are found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate indole derivative. One common method is the reaction of o-phenylenediamine with indole-3-acetaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The indole moiety allows for interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-(1H-indol-3-yl)-: Similar structure but lacks the ethyl linkage.
1H-Benzimidazole, 2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-: Contains a pyrrolopyridine moiety instead of indole.
1H-Benzimidazole, 2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-: Contains a pyrrolopyridine moiety instead of indole
Uniqueness
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole is unique due to its combination of benzimidazole and indole structures, which confer distinct biological activities. The presence of both moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
161806-39-9 |
---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
InChI Key |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Key on ui other cas no. |
161806-39-9 |
Synonyms |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
Origin of Product |
United States |
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